

Application Notes and Protocols for Novelty-Suppressed Feeding with Tianeptine Hemisulfate Monohydrate

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Compound of Interest

Compound Name: *Tianeptine hemisulfate monohydrate*

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Introduction

The novelty-suppressed feeding (NSF) test is a widely utilized behavioral paradigm to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant compounds in rodents.[1] The test leverages the conflict between the drive to eat after a period of food deprivation and the innate fear of a novel and brightly lit environment.[1] A longer latency to begin eating in the novel environment is interpreted as a higher level of anxiety-like behavior. This test is particularly sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline observed in human patients.[1][2]

Tianeptine is an atypical antidepressant with a unique neurochemical profile. Unlike selective serotonin reuptake inhibitors (SSRIs), its mechanism of action is thought to involve the modulation of glutamate receptors and it also acts as a full agonist at the mu-opioid receptor (MOR).[3][4] Tianeptine has demonstrated efficacy in treating major depressive disorder and anxiety.[3] The hemisulfate monohydrate salt of tianeptine offers improved stability and handling properties compared to the sodium salt.

These application notes provide a detailed protocol for conducting the novelty-suppressed feeding test in mice to evaluate the anxiolytic effects of chronic administration of **Tianeptine**

hemisulfate monohydrate.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of chronic Tianeptine administration on the novelty-suppressed feeding test in mice.

Table 1: Effect of Chronic Tianeptine Administration on Latency to Feed in the Novelty-Suppressed Feeding Test

Treatment Group	Dosage and Administration	Duration of Treatment	Animal Model	Latency to Feed (seconds)	Statistical Significance	Reference
Vehicle (Saline)	i.p. injection, twice daily	21 days	Wild-Type Mice	~250	-	Melinder et al., 2019[4]
Tianeptine	30 mg/kg, i.p. injection, twice daily	21 days	Wild-Type Mice	~150	$p < 0.05$	Melinder et al., 2019[4]
Vehicle	i.p. injection, twice daily	14 days	PN-FLX Mice	~400	-	Jin et al., 2021[5]
Tianeptine	30 mg/kg, i.p. injection, twice daily	14 days	PN-FLX Mice	~200	$p < 0.001$	Jin et al., 2021[5]

*PN-FLX Mice: A mouse model of early developmental exposure to fluoxetine.

Table 2: Effect of Chronic Tianeptine Administration on Home Cage Food Consumption

Treatment Group	Dosage and Administration	Duration of Treatment	Animal Model	Home Cage Food Consumption (g)	Statistical Significance	Reference
Vehicle (Saline)	i.p. injection, twice daily	21 days	Wild-Type Mice	No significant difference	Not significant	Melinder et al., 2019[4]
Tianeptine	30 mg/kg, i.p. injection, twice daily	21 days	Wild-Type Mice	No significant difference	Not significant	Melinder et al., 2019[4]
Vehicle	i.p. injection, twice daily	14 days	PN-FLX Mice	No significant difference	Not significant	Jin et al., 2021[5]
Tianeptine	30 mg/kg, i.p. injection, twice daily	14 days	PN-FLX Mice	No significant difference	Not significant	Jin et al., 2021[5]

*PN-FLX Mice: A mouse model of early developmental exposure to fluoxetine.

Experimental Protocols

This section provides a detailed methodology for the novelty-suppressed feeding test with chronic **Tianeptine hemisulfate monohydrate** administration.

Materials

- **Tianeptine hemisulfate monohydrate**
- Sterile 0.9% saline solution (vehicle)
- Standard laboratory mouse chow

- Open field apparatus (e.g., 50 cm x 50 cm x 40 cm), brightly lit (e.g., >800 lux)
- White paper or a small white plate to place the food pellet on
- Stopwatch
- Animal scale

Procedure

1. Animal Handling and Habituation

- House adult male mice (e.g., C57BL/6) in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
- Handle the mice for several days prior to the start of the experiment to acclimate them to the experimenter.

2. Tianeptine Hemisulfate Monohydrate Administration

- Preparation of Tianeptine Solution: Tianeptine sodium salt is readily soluble in sterile 0.9% saline. For **Tianeptine hemisulfate monohydrate**, solubility in saline should be confirmed. If solubility is an issue, a small amount of a solubilizing agent approved for animal use may be necessary. Prepare a solution to deliver a dose of 30 mg/kg in a volume of 10 ml/kg. For example, for a 30 mg/kg dose, the concentration of the solution would be 3 mg/ml.
- Chronic Administration: Administer **Tianeptine hemisulfate monohydrate** (30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection twice daily for a period of 14 to 21 days.[\[4\]](#)
[\[5\]](#)

3. Food Deprivation

- Twenty-four hours prior to the NSF test, remove food from the home cages of all animals.[\[1\]](#) Water should remain available ad libitum.

4. Novelty-Suppressed Feeding Test

- On the day of the test, allow the animals to acclimate to the testing room for at least 60 minutes.
- Place a single pellet of familiar chow on a small white plate or piece of white paper in the center of the brightly lit open field arena.
- Gently place a mouse into a corner of the open field, facing the wall.
- Start a stopwatch immediately and record the latency (in seconds) for the mouse to take its first bite of the food pellet.
- The test should have a pre-determined cut-off time (e.g., 10 minutes). If a mouse does not eat within this time, a latency of the maximum time is recorded.[\[6\]](#)
- Immediately after the mouse takes a bite of the food, or at the end of the cut-off time, return the mouse to its home cage.

5. Home Cage Food Consumption

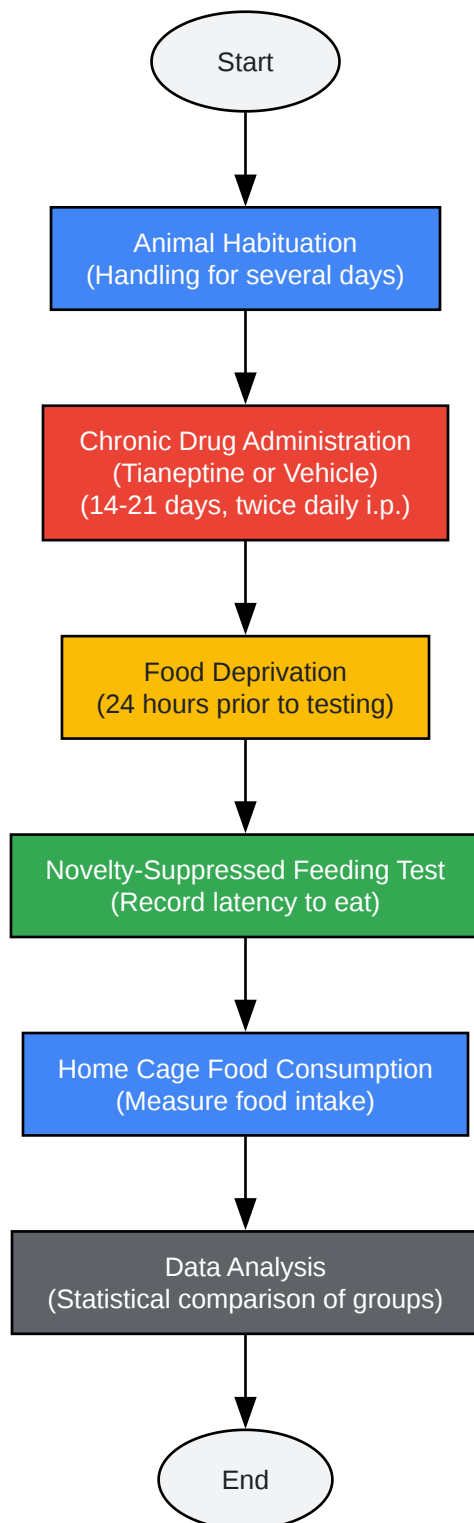
- Upon returning to the home cage, provide a pre-weighed amount of food.
- After a set period (e.g., 5-10 minutes), remove and weigh the remaining food to determine the amount consumed.[\[4\]](#)[\[6\]](#) This measurement serves as a control for the motivational state (hunger) of the animal and helps to rule out any confounding effects of the drug on appetite.

6. Data Analysis

- The primary dependent variable is the latency to eat in the novel environment.
- Secondary measures include the amount of food consumed in the home cage.
- Statistical analysis of the latency to eat data can be performed using a t-test or ANOVA, followed by appropriate post-hoc tests for group comparisons. For data with a cut-off time, survival analysis (e.g., Kaplan-Meier with a log-rank test) is a more appropriate statistical approach.[\[1\]](#)
- Home cage food consumption data can be analyzed using a t-test or ANOVA.

Mandatory Visualizations

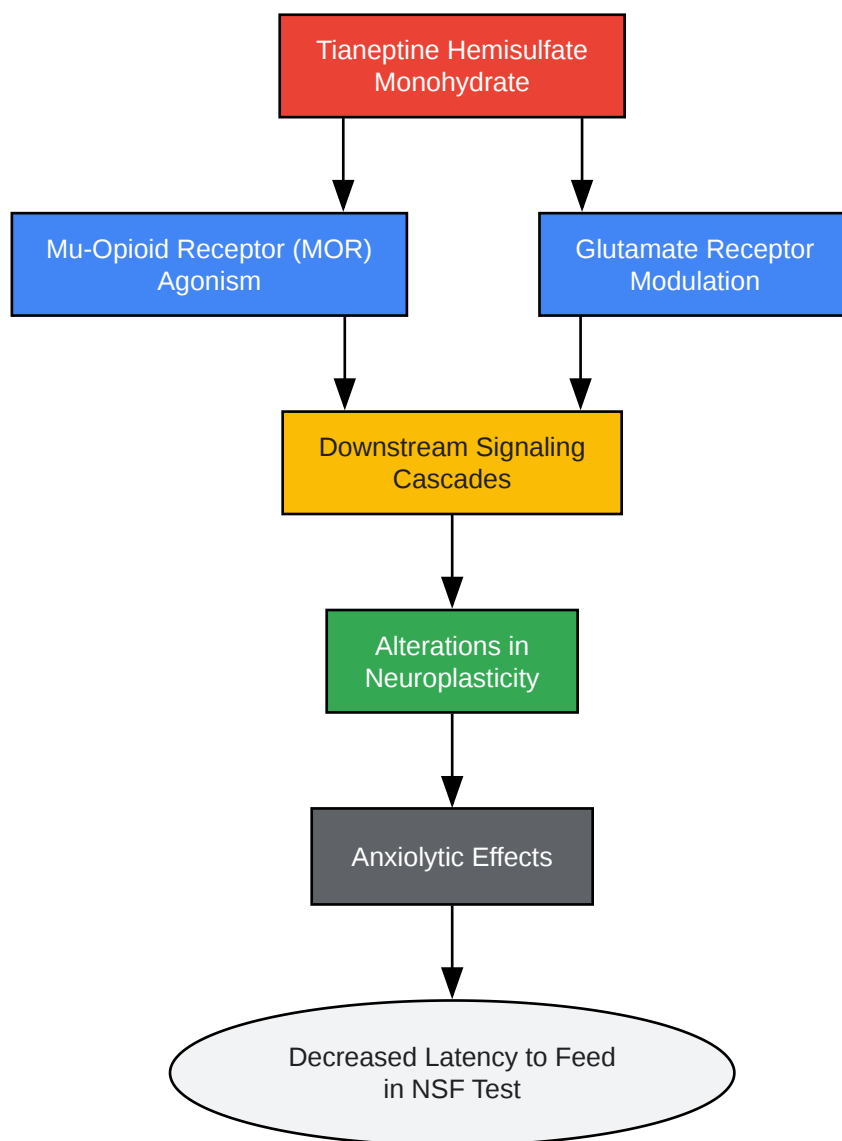
Experimental Workflow Diagram



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Caption: Experimental workflow for the novelty-suppressed feeding test with chronic Tianeptine administration.

Signaling Pathway (Hypothesized)



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Caption: Hypothesized signaling pathway of Tianeptine leading to anxiolytic effects in the NSF test.

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